Superior In Vitro Potency Against Streptococcus pneumoniae Relative to Quinupristin/Dalfopristin
Pristinamycin demonstrates consistently lower MIC90 values against Streptococcus pneumoniae clinical isolates compared to the injectable semisynthetic streptogramin quinupristin/dalfopristin across all penicillin and erythromycin susceptibility phenotypes. Against 200 recently isolated clinical strains, pristinamycin maintained an MIC90 of 0.25 mg/L for every phenotype tested, whereas quinupristin/dalfopristin exhibited MIC90 values ranging from 0.5 mg/L to 1 mg/L depending on the resistance phenotype [1]. All strains were susceptible to pristinamycin irrespective of their susceptibility to penicillin G or erythromycin.
| Evidence Dimension | MIC90 against Streptococcus pneumoniae clinical isolates |
|---|---|
| Target Compound Data | 0.25 mg/L (all phenotypes) |
| Comparator Or Baseline | Quinupristin/dalfopristin: MIC90 0.5 mg/L (penicillin-susceptible/erythromycin-susceptible and penicillin-intermediate-or-resistant/erythromycin-susceptible); MIC90 0.5 mg/L (penicillin-intermediate-or-resistant/erythromycin-resistant); MIC90 1 mg/L (penicillin-susceptible/erythromycin-resistant) |
| Quantified Difference | Pristinamycin MIC90 is 2- to 4-fold lower than quinupristin/dalfopristin MIC90 across comparable phenotypes |
| Conditions | Agar dilution method; 200 recently isolated clinical S. pneumoniae strains expressing various degrees of susceptibility to penicillin G and erythromycin |
Why This Matters
Lower MIC90 values indicate superior in vitro potency, which may translate to more reliable bacterial eradication at achievable serum concentrations, particularly important for oral therapy where peak plasma levels are limited.
- [1] Lozniewski A, et al. Comparison of the in vitro activity of pristinamycin and quinupristin/dalfopristin against Streptococcus pneumoniae. Pathol Biol (Paris). 2000;48(5):463-466. PMID: 10949841. View Source
